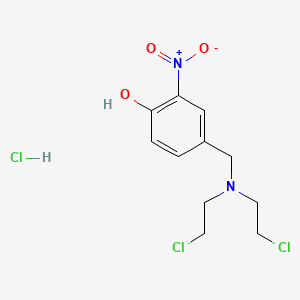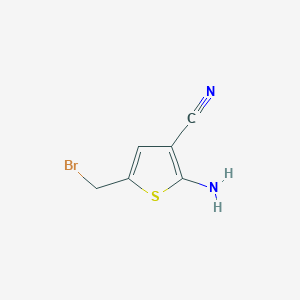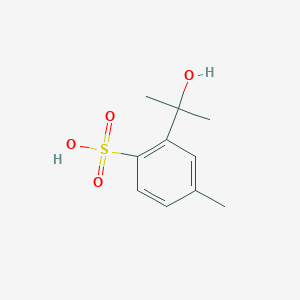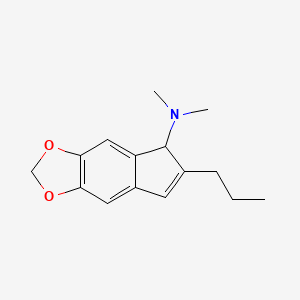
N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine is an organic compound with the molecular formula C15H19NO2 This compound is characterized by its indeno-dioxol structure, which is a fused ring system containing both indene and dioxolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine typically involves multi-step organic reactions. One common approach is to start with the indene derivative, which undergoes a series of reactions including alkylation, cyclization, and amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators, or it may bind to receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Dimethyl-6-propyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine include other indeno-dioxol derivatives with different substituents. Examples include:
- N,N-Dimethyl-6-ethyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine
- N,N-Dimethyl-6-methyl-5H-indeno(5,6-d)-1,3-dioxol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The propyl group, in particular, may influence its lipophilicity, stability, and interaction with molecular targets, differentiating it from other similar compounds.
Propiedades
Número CAS |
51003-80-6 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-6-propyl-7H-cyclopenta[f][1,3]benzodioxol-7-amine |
InChI |
InChI=1S/C15H19NO2/c1-4-5-10-6-11-7-13-14(18-9-17-13)8-12(11)15(10)16(2)3/h6-8,15H,4-5,9H2,1-3H3 |
Clave InChI |
FFFVTTBAJGMAEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=CC3=C(C=C2C1N(C)C)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


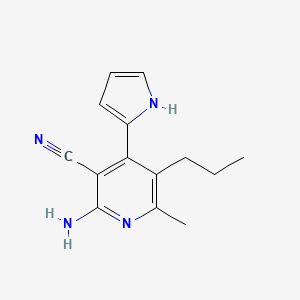
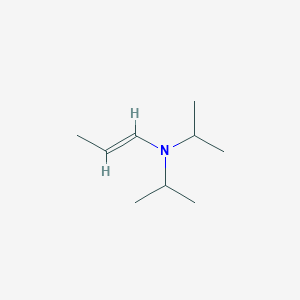
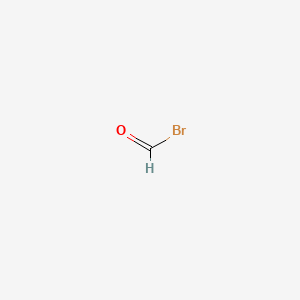

![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)


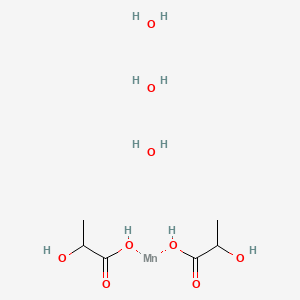
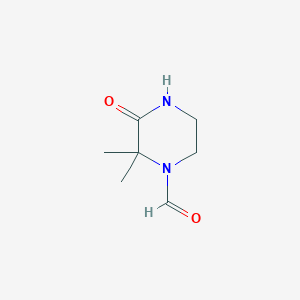
![1-[3-Methoxy-4-[(trimethylsilyl)oxy]phenyl]-5-[(trimethylsilyl)oxy]-3-decanone](/img/structure/B13796048.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
